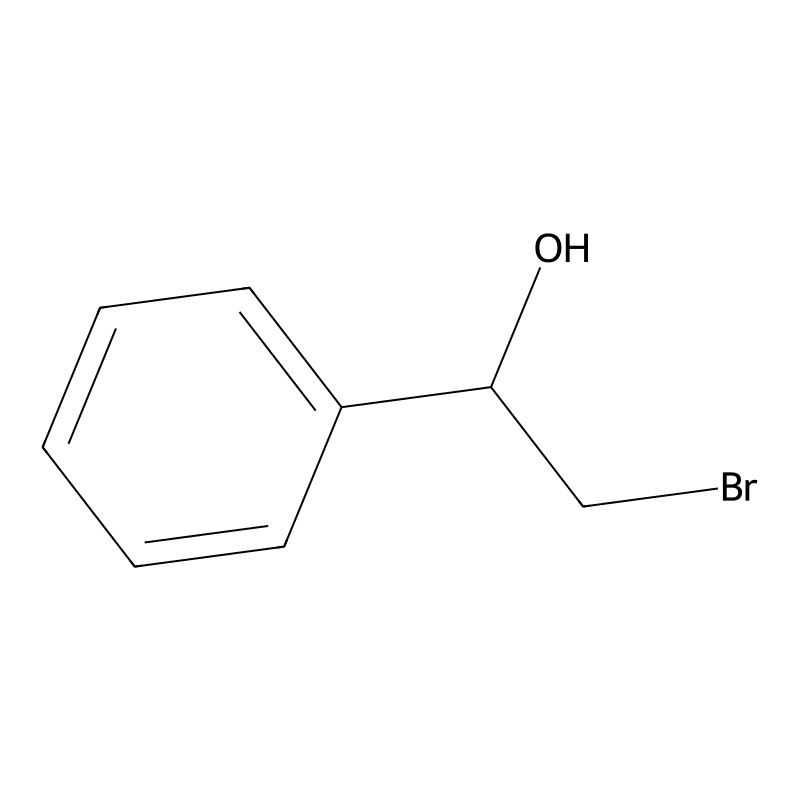

2-Bromo-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate:

2-BPE can serve as a building block for the synthesis of various other molecules. Its reactive bromine atom allows it to participate in different chemical reactions, such as substitution or elimination, to form more complex organic compounds. For instance, a study describes its use in the synthesis of chiral 1,2-diarylethanols, which are potential antitumor agents [].

Chiral Precursor:

2-BPE exists in two enantiomeric forms, (R)-2-BPE and (S)-2-BPE, which are mirror images of each other. These forms have different physical and biological properties. Researchers have utilized 2-BPE as a starting material to obtain specific chiral compounds by employing various asymmetric synthesis techniques [].

2-Bromo-1-phenylethanol is a chiral organic compound with the molecular formula C8H9BrO. It features a bromine atom attached to the second carbon of a phenylethanol structure, which contributes to its unique properties and reactivity. The compound exists as two enantiomers, with the (R)-(-)-enantiomer being particularly notable for its optical activity, as it can rotate plane-polarized light in a specific direction. This characteristic makes 2-bromo-1-phenylethanol valuable in various organic synthesis applications and chemical research.

- Safety Concerns: 2-Bromo-1-phenylethanol is likely to be an irritant due to the presence of the Br atom. Standard laboratory safety protocols for handling organic compounds should be followed when working with this material.

- Specific Data: Detailed data on toxicity, flammability, and reactivity is not readily available and should be sought before handling this compound in a laboratory setting.

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

- Reduction: The compound can be reduced to 1-phenylethanol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in compounds like 2-hydroxy-1-phenylethanol or 2-amino-1-phenylethanol.

The biological activity of 2-bromo-1-phenylethanol has been studied in various contexts. It may interact with specific enzymes or receptors due to its chiral nature. Research indicates that halohydrin dehalogenases can exhibit improved catalytic functions when interacting with this compound, suggesting potential applications in biocatalysis and environmental remediation . Additionally, studies have shown that it can influence the activity of certain microbial enzymes, further highlighting its significance in biochemical processes .

Several methods exist for synthesizing 2-bromo-1-phenylethanol:

- Bromination of Phenylethanol: A common method involves the bromination of 1-phenylethanol using bromine or phosphorus tribromide under controlled conditions. This reaction typically occurs in an inert solvent like dichloromethane at low temperatures to minimize side reactions.

- Enantioselective Synthesis: In industrial settings, enantioselective catalysts are often employed to ensure high enantiomeric purity. Asymmetric synthesis techniques can be utilized to favor the formation of the desired (R)-enantiomer.

2-Bromo-1-phenylethanol is utilized in various applications, including:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chiral Building Block: Due to its optical activity, it is used as a chiral building block in asymmetric synthesis.

- Research Tool: Its unique properties make it valuable for studies involving enzyme interactions and reaction mechanisms .

Studies have focused on the interactions of 2-bromo-1-phenylethanol with different biological systems. For instance, kinetic analyses have demonstrated that certain mutant enzymes exhibit improved catalytic efficiency when interacting with this compound, indicating its potential role in enzyme evolution and optimization . Additionally, research into its reactivity with various nucleophiles has provided insights into its chemical behavior and potential applications in synthetic chemistry .

Several compounds share structural similarities with 2-bromo-1-phenylethanol. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-(+)-2-Bromo-1-phenylethanol | Enantiomer of 2-bromo-1-phenylethanol | Different optical activity due to configuration |

| 1-Phenylethanol | Lacks bromine substituent | Acts as a precursor for various derivatives |

| (S)-1-Phenylethanol | Chiral alcohol without bromine | Used widely in organic chemistry |

| 2-Bromo-1-phenylethanone | Contains a carbonyl group | Reactivity influenced by adjacent carbonyl group |

The uniqueness of 2-bromo-1-phenylethanol lies in its specific (R)-configuration and the presence of the bromine atom, which significantly influence its optical activity and reactivity compared to other phenylethanol derivatives .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant